Methyl 3-(tert-butoxy)-2,2-dimethylpropanoate
Overview
Description
Methyl 3-(tert-butoxy)-2,2-dimethylpropanoate is an organic compound belonging to the ester family. It is characterized by its molecular structure, which includes a tert-butoxy group attached to a 2,2-dimethylpropanoate moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Esterification Reaction: One common method to synthesize this compound involves the esterification of 3-(tert-butoxy)-2,2-dimethylpropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid.
Methyl Esterification: Another approach is the direct methylation of the corresponding carboxylic acid using reagents like diazomethane or methanol in the presence of an acid catalyst.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale esterification processes, which involve continuous reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is also gaining traction in the industrial production of this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the ester to the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as halides can be used in substitution reactions, often requiring strong bases or acids.
Major Products Formed:
Oxidation: 3-(tert-butoxy)-2,2-dimethylpropanoic acid
Reduction: 3-(tert-butoxy)-2,2-dimethylpropanol
Substitution: Various substituted derivatives depending on the nucleophile used
Mechanism of Action
Target of Action
Similar compounds such as methyl (3s)-3-[(tert-butoxycarbonyl)amino]-4-oxopentanoate have been reported to target caspase-3 . Caspase-3 is a crucial enzyme involved in apoptosis, or programmed cell death, and plays a significant role in maintaining cellular homeostasis.
Mode of Action
For instance, Methyl tert-butyl ether (MTBE) is known to interact with its targets by increasing the oxygen content of gasoline, thereby enhancing its octane rating and knock resistance .
Biochemical Pathways
Similar compounds have been reported to be involved in various chemical transformations . For instance, tert-butyl esters are known to be involved in synthetic organic chemistry, where they are introduced into a variety of organic compounds using flow microreactor systems .
Pharmacokinetics
Similar compounds such as methyl (3s)-3-[(tert-butoxycarbonyl)amino]-4-oxopentanoate have been reported to have unknown absorption, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance .
Result of Action
Similar compounds such as methyl (3s)-3-[(tert-butoxycarbonyl)amino]-4-oxopentanoate have been reported to have unknown pharmacodynamics .
Action Environment
Similar compounds such as methyl tert-butyl ether (mtbe) are known to be volatile, flammable, and colorless liquids that are sparingly soluble in water .
Scientific Research Applications
Methyl 3-(tert-butoxy)-2,2-dimethylpropanoate finds applications in several scientific fields:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in biochemical studies to understand esterification processes and enzyme activities.
Industry: It is utilized in the production of various industrial chemicals and materials.
Comparison with Similar Compounds
Methyl 3-(tert-butoxy)benzoate: This compound is structurally similar but contains a benzene ring instead of a 2,2-dimethylpropanoate group.
Methyl tert-butyl ether (MTBE): Another compound with a tert-butoxy group, commonly used as an oxygenate in gasoline.
Uniqueness: Methyl 3-(tert-butoxy)-2,2-dimethylpropanoate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its bulky tert-butoxy group provides steric hindrance, influencing its reactivity and making it suitable for specific applications that other similar compounds may not be able to fulfill.
Properties
IUPAC Name |
methyl 2,2-dimethyl-3-[(2-methylpropan-2-yl)oxy]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O3/c1-9(2,3)13-7-10(4,5)8(11)12-6/h7H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMQFLGYAQQQGGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(C)(C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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